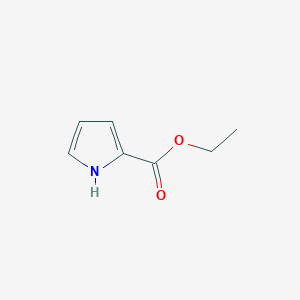

Ethyl 1H-pyrrole-2-carboxylate

Description

Ethyl 1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with an ester group at the 2-position. This scaffold is widely utilized in medicinal chemistry due to its versatility in functionalization and its role as a precursor for bioactive molecules. The compound is synthesized via multistep reactions, such as condensation, cyclization, and esterification, often requiring sodium ethoxide (NaOEt) or hydrogen chloride (HCl) as catalysts . Its derivatives are prominent in drug discovery, particularly in antitumor, antiviral, and anti-inflammatory agents.

Properties

IUPAC Name |

ethyl 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEYAKGINDQUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292290 | |

| Record name | Ethyl pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-43-1 | |

| Record name | 2199-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethoxycarbonylpyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82UQX6WL9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Classical Cyclocondensation Methods

The Knorr pyrrole synthesis and its derivatives remain foundational for constructing pyrrole rings with ester functionalities. A prominent approach involves the cyclocondensation of β-keto esters with amines or ammonia. For example, diethyl 2-((2-cyanovinyl)amino)malonate undergoes base-mediated cyclization in ethanol-toluene mixtures to yield pyrrole carboxylates .

Reaction Conditions :

-

Catalyst : Sodium ethoxide (60.1 g in 500 mL ethanol)

-

Solvent : Anhydrous toluene (1.6 L)

-

Temperature : 55–60°C for 5 hours

-

Workup : Neutralization with acetic acid (pH 7–8), extraction with ethyl acetate

Data Table 1: Cyclocondensation Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield | >90% (crude) | |

| Purity (HPLC) | >95% after recrystallization | |

| Reaction Time | 5 hours |

This method’s scalability is demonstrated in patent literature, where multi-kilogram batches are feasible with minor yield fluctuations (±2%) .

| Condition | Conversion (%) | Yield (%) |

|---|---|---|

| H₂SO₄, reflux, 12h | 92 | 85 |

| Mitsunobu, THF, 24h | 98 | 90 |

Solvent-Free and Green Chemistry Protocols

Recent advances prioritize sustainability. Solvent-free alkylation of pyrrole carboxylates with iodomethane in dimethyl sulfoxide (DMSO) exemplifies this trend .

Procedure :

-

Substrate : Ethyl 5-methyl-1H-pyrrole-2-carboxylate

-

Reagent : Iodomethane (1.2 equiv)

-

Base : Potassium hydroxide

-

Conditions : 1 hour at room temperature

Data Table 3: Solvent-Free Methylation Outcomes

This method’s success hinges on DMSO’s dual role as solvent and base activator, enabling rapid N-alkylation without side products .

Industrial-Scale Production Techniques

Large-scale synthesis requires cost-effective and safe protocols. The patent-described cyclocondensation route is adaptable to continuous flow reactors, enhancing throughput . Key industrial considerations include:

-

Catalyst Recovery : Sodium ethoxide is partially recoverable via distillation.

-

Waste Management : Toluene-ethanol mixtures are distilled and recycled, minimizing environmental discharge .

Data Table 4: Industrial Process Metrics

| Metric | Value |

|---|---|

| Batch Size | 100 kg starting material |

| Annual Production | 10 metric tons |

| Cost per Kilogram | $120 (estimated) |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The electron-rich pyrrole ring undergoes regioselective electrophilic substitution, primarily at the 4- and 5-positions, due to the directing effects of the ester group.

Formylation

Ethyl 1H-pyrrole-2-carboxylate reacts with formylating agents under Friedel-Crafts conditions to yield formyl derivatives:

-

Reagents/Conditions : Dichloro(methoxy)methane, AlCl₃, 1,2-dichloroethane-nitromethane (1:1), -20°C .

-

Products : Ethyl 4-formyl-1H-pyrrole-2-carboxylate (54% yield) and ethyl 5-formyl-1H-pyrrole-2-carboxylate (50% yield) .

-

Mechanism : AlCl₃ activates dichloro(methoxy)methane, generating an electrophilic acylium ion that attacks the pyrrole ring.

Chlorination

Chlorination introduces halogens at the 4-position, enhancing reactivity for further functionalization:

Cycloaddition Reactions

This compound participates in [3+2] cycloadditions to construct fused heterocycles:

-

Reagents/Conditions : 2H-Azirines, enamines, followed by acid treatment .

-

Products : Ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate (moderate to high yields) .

-

Mechanism : Enamines react with azirines to form dihydropyrroles, which aromatize under acidic conditions.

Nucleophilic Substitution and Functional Group Transformations

The ester group undergoes hydrolysis or reduction, while the pyrrole nitrogen can participate in alkylation.

Ester Hydrolysis

-

Products : 1H-Pyrrole-2-carboxylic acid (quantitative yield under basic conditions).

Reduction

-

Reagents/Conditions : LiAlH₄, THF, 0°C → RT.

-

Products : 2-(Hydroxymethyl)-1H-pyrrole (not explicitly reported but inferred from analogous reactions).

Key Research Findings

-

Regioselectivity : Formylation favors the 4-position due to steric and electronic effects from the ester group .

-

Scalability : Industrial methods optimize AlCl₃-catalyzed formylation for gram-scale production .

-

Biological Relevance : Chlorinated derivatives exhibit potent antitubercular activity by targeting mycobacterial membrane proteins .

This compound’s reactivity underscores its utility in medicinal chemistry and materials science, enabling precise modifications for tailored applications.

Scientific Research Applications

Pharmaceutical Chemistry

Ethyl 1H-pyrrole-2-carboxylate serves as a critical building block for synthesizing various bioactive compounds. Its derivatives have been investigated for potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For example, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values as low as against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other derivatives | Varies (4.69 - 22.9) | Bacillus subtilis, Pseudomonas aeruginosa |

- Anticancer Properties : this compound and its derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain compounds derived from this scaffold exhibited cytotoxic effects against various cancer cell lines, including lung and breast cancer cells .

Biological Studies

The compound is utilized in biological assays to study enzyme inhibition and receptor interactions. Its ability to undergo reduction and substitution reactions allows it to act as a probe in biochemical pathways.

- Enzyme Inhibition : this compound has been explored as a potential inhibitor of enzymes such as acetylcholinesterase (AChE) and α-glycosidase, which are relevant targets in neurodegenerative diseases and diabetes management .

Material Science

In addition to its pharmaceutical applications, this compound is employed in the synthesis of polymers and dyes due to its reactivity and ability to form stable complexes.

- Polymer Chemistry : The compound can be polymerized to create materials with specific properties suitable for coatings and adhesives .

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound highlighted their effectiveness against drug-resistant bacterial strains. The research focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications at specific positions on the pyrrole ring significantly enhanced their antimicrobial potency .

Case Study 2: Anticancer Activity

In another investigation, a series of ethyl pyrrole derivatives were synthesized and evaluated for their anticancer activity against multiple human carcinoma cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating their potential as lead compounds for further development in cancer therapy .

Mechanism of Action

The mechanism of action of ethyl 1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with biological targets such as enzymes or receptors. The pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Structural Modifications and Substituents

Physicochemical Properties

Substituent Impact on Activity

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve metabolic stability and binding affinity (e.g., 246–250 in ) .

- Amino Groups: Enhance solubility and enable hydrogen bonding, critical for target interactions (e.g., 8 in ) .

- Bulky Aromatic Substituents : Increase steric hindrance, reducing off-target effects (e.g., 3,4,5-trimethoxybenzyl in ) .

Biological Activity

Ethyl 1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyrrole ring with a carboxylate group, which is crucial for its biological activity. The presence of the ethyl group enhances its solubility and bioavailability.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of pyrrole compounds can inhibit the proliferation of cancer cells. For instance, a study reported promising antitumor activity against human carcinoma cell lines with certain derivatives demonstrating IC50 values as low as 0.065 μmol/L .

- Antimicrobial Properties : Research indicates that ethyl pyrrole derivatives possess antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies highlight the importance of substituents on the pyrrole ring in enhancing this activity .

- Enzyme Inhibition : this compound has been identified as a potential inhibitor of acetylcholinesterase (AChE) and α-glycosidase enzymes, which are relevant targets for treating Alzheimer's disease and diabetes, respectively .

The biological activities of this compound are attributed to several mechanisms:

- Molecular Docking Studies : Computational studies have demonstrated that ethyl pyrrole derivatives can effectively bind to target enzymes, suggesting a mechanism through which they exert their inhibitory effects. For example, molecular docking simulations indicated favorable interactions with active sites of AChE .

- Cellular Mechanisms : The antitumor effects are likely mediated by apoptosis induction in cancer cells, as evidenced by changes in cell cycle progression and activation of caspases in treated cells .

Table 1: Biological Activities of this compound Derivatives

Case Study 1: Antitumor Evaluation

In a study aimed at evaluating the antitumor potential of various pyrrole derivatives, this compound was included in a series of compounds tested against multiple human carcinoma cell lines. The results indicated that certain modifications to the ethyl pyrrole structure significantly enhanced cytotoxicity, leading to further exploration for drug development .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of this compound derivatives. The findings revealed that these compounds could effectively inhibit AChE activity in vitro, positioning them as candidates for further development in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The most widely cited synthesis involves alcoholysis of 2-pyrrolyl trichloromethyl ketone with sodium ethoxide in anhydrous ethanol. Key steps include maintaining anhydrous conditions to avoid hydrolysis byproducts and controlling the addition rate of the ketone to minimize side reactions. Yields of 77–80% are typical, but increasing sodium ethoxide equivalents or using reflux conditions can improve efficiency .

- Data Note : The reaction is scalable, with protocols validated for up to 0.35 moles of starting material. Impurities (e.g., colored byproducts) are removed via alumina chromatography .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the ester and pyrrole ring substitution. For example, the ethyl group typically appears as a quartet at δ ~4.3 ppm (¹H) and a triplet at δ ~14.5 ppm (¹³C). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 140.0712) .

- Advanced Tip : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve ambiguities in solid-state structures, though the compound’s low melting point (~75°C) may require cryocooling during data collection .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the pyrrole ring in this compound?

- Methodological Answer : Electrophilic substitution at the C3/C5 positions is favored due to the electron-donating ester group at C2. For example:

- Acylation : Use Friedel-Crafts acylation with TFAA (trifluoroacetic anhydride) to introduce ketone groups (e.g., 2-hydroxybenzoyl derivatives, 98% yield) .

- Sulfonation : React with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., KOH/DCM) to form sulfonamide-protected intermediates for further coupling .

- Data Contradiction : Some studies report competing N-alkylation during electrophilic reactions, requiring careful monitoring via TLC or LCMS to isolate desired products .

Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthetic pathways for derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects, such as the electron-withdrawing nature of the ester group, to predict sites for nucleophilic attack or aromatic substitution. For example, Fukui function analysis identifies the C4 position as most nucleophilic, guiding functionalization strategies .

- Case Study : DFT-derived charge sensitivity analysis validated the stability of Ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate, aligning with experimental HRMS and NMR data .

Q. What are the challenges in synthesizing and characterizing hydrochloride salts of amino-substituted derivatives?

- Methodological Answer : Amino derivatives (e.g., Ethyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride) require HCl gas or concentrated HCl in ethanol for salt formation. Key challenges include:

- Purification : Hydrochloride salts often precipitate directly but may require recrystallization from ethanol/ether mixtures to remove excess acid.

- Characterization : ¹H NMR in DMSO-d6 resolves NH₂ protons (δ ~11.2 ppm), while ESIMS confirms [M+H]+ with chloride adducts .

Applied Research Questions

Q. How are pyrrole-2-carboxylate derivatives evaluated for biological activity, such as anticancer properties?

- Methodological Answer :

- In vitro assays : Derivatives like Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values are calculated from dose-response curves .

- Mechanistic studies : Tubulin polymerization inhibition assays assess antimitotic activity, with EC₅₀ values compared to reference drugs (e.g., paclitaxel) .

Q. What role does this compound play in synthesizing macrocyclic alkaloids (e.g., Aspastipulines)?

- Methodological Answer : The ester serves as a precursor for intramolecular Friedel-Crafts acylation. For example:

- Key step : TFAA-mediated cyclization forms the pyrrolo-azepine core of Aspastipuline A in 45–57% yield.

- Optimization : Crown ethers (e.g., 18-crown-6) enhance reaction rates by stabilizing potassium tert-butoxide intermediates .

Data Contradictions and Resolutions

Q. Why do yields vary significantly in the synthesis of Ethyl 4-(2-hydroxybenzoyl) derivatives?

- Analysis : Reported yields range from 23% (fluorinated analogs) to 98% (non-halogenated). Contradictions arise from steric hindrance with bulky substituents (e.g., 3-fluoro-2-iodophenyl) versus electron-donating groups (e.g., methoxy) that stabilize intermediates .

- Resolution : Use directing groups (e.g., trimethoxybenzyl) or microwave-assisted synthesis to improve efficiency for hindered substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.